Bis-PEG5-t-butyl ester

概要

説明

Bis-PEG5-t-butyl ester is a chemical derivative that has been utilized as a versatile scaffold for the development of various fullerene derivatives. It is particularly noted for its stability and convenience in the synthesis of water-soluble C60-PEG conjugates and fulleropeptides, which are synthesized via solid-phase synthesis. This compound is instrumental in the creation of bis-functionalized C60, which has potential applications in the field of biocompatible materials .

Synthesis Analysis

The synthesis of bis-PEG5-t-butyl ester involves the reaction of a C60 Prato derivative with bis-(t)Bu ester under controlled conditions. This process results in a stable compound that can be further modified to produce a range of fullerene derivatives. The synthesis is designed to yield a product that can be easily manipulated for subsequent chemical reactions, making it a valuable precursor in the field of organic chemistry .

Molecular Structure Analysis

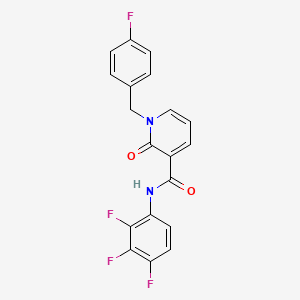

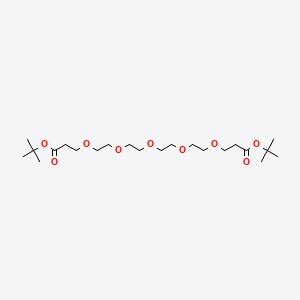

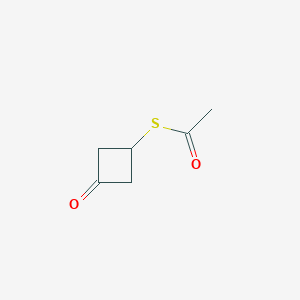

The molecular structure of bis-PEG5-t-butyl ester is characterized by the presence of polyethylene glycol (PEG) chains and t-butyl ester groups. These structural features are important for the solubility and reactivity of the compound. The PEG chains, in particular, are known to enhance the water solubility of fullerenes, which is a critical property for their application in biological systems .

Chemical Reactions Analysis

Bis-PEG5-t-butyl ester serves as a precursor for a variety of chemical reactions. It can be used to create water-soluble C60-PEG conjugates, which are of interest due to their potential biocompatibility and utility in drug delivery systems. Additionally, the compound can be employed in the synthesis of fulleropeptides, which are peptides that have been modified with fullerene groups to alter their properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-PEG5-t-butyl ester are influenced by its molecular structure. The presence of PEG chains imparts water solubility, which is a desirable trait for biomedical applications. The t-butyl ester groups contribute to the stability of the compound, making it a suitable scaffold for further chemical modifications. These properties are essential for the compound's role as a precursor in the synthesis of biocompatible fullerenes .

科学的研究の応用

Drug Delivery and Anticancer Effect

Bis-PEG5-t-butyl ester plays a crucial role in improving the solubility and cytotoxicity of paclitaxel, a poorly soluble anticancer drug. By conjugating with PAMAM G4 hydroxyl-terminated dendrimer and bis(PEG) polymer, the cytotoxicity of paclitaxel against human ovarian carcinoma cells increased significantly (Khandare et al., 2006).

Development of Biocompatible Fullerenes

Bis-PEG5-t-butyl ester is used in creating versatile scaffolds for fullerene derivatives. These derivatives include water-soluble C60-PEG conjugates and fulleropeptides, indicating the compound's versatility in nanomaterial synthesis (Aroua et al., 2014).

Improving Performance of Lithium-Sulfur Batteries

In the field of energy storage, a copolymer electrolyte containing Bis-PEG5-t-butyl ester components has shown potential in enhancing the performance of lithium-sulfur batteries. This copolymer aids in the dynamic-reversible adsorption of lithium polysulfides, leading to higher discharge capacities and improved cycle stability (Cai et al., 2019).

Synthesis of Linear−Dendritic Diblock Copolymers

Bis-PEG5-t-butyl ester contributes to the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, combining PEG with dendritic aliphatic polyesters, showcase potential in creating materials with unique optical properties, such as photoinduced optical anisotropy (Barrio et al., 2009).

Synthesis of Umbrella-Like Poly(ethylene glycol)

Research shows the use of Bis-PEG5-t-butyl ester in synthesizing umbrella-like PEG structures with a single reactive group. This has implications in bioconjugation, particularly for attaching bioactive groups like carboxyl and amino to PEG (Zhang et al., 2010).

Renewable Thermosetting Resins

In the field of sustainable materials, Bis-PEG5-t-butyl ester helps synthesize renewable bisphenols, which are then converted to bis(cyanate) esters. These materials exhibit high thermal stability and potential for use in maritime environments (Harvey et al., 2014).

作用機序

Target of Action

Bis-PEG5-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of Bis-PEG5-t-butyl ester revolves around its capacity to form covalent bonds with other molecules . It contains two t-butyl ester groups at each end, connected by a PEG spacer consisting of five ethylene glycol units . This structure allows it to modify biomolecules, such as proteins, peptides, or nucleic acids, to increase their solubility and stability or to attach them to other molecules for various applications .

Biochemical Pathways

The specific biochemical pathways affected by Bis-PEG5-t-butyl ester depend on the target proteins of the PROTACs it helps to form . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .

Result of Action

The result of Bis-PEG5-t-butyl ester’s action is the formation of PROTACs that can lead to the degradation of target proteins . This can have various molecular and cellular effects, depending on the functions of these proteins .

Action Environment

The action of Bis-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by the storage conditions provided by the manufacturer . Furthermore, the efficacy of the PROTACs it forms can be influenced by factors such as the presence of the target protein and E3 ubiquitin ligase, and the cellular environment .

Safety and Hazards

When handling “Bis-PEG5-t-butyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCLSVRARTBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG5-t-butyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)

![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)